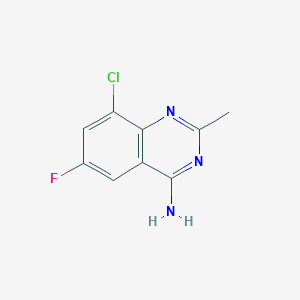

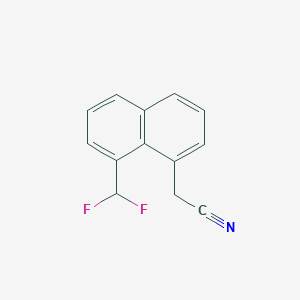

![molecular formula C9H10N2O2S B11891876 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on ist eine heterocyclische Verbindung, die zur Familie der Thienopyrimidinone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und möglichen therapeutischen Anwendungen. Die einzigartige Struktur von 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on macht es zu einem interessanten Thema für die wissenschaftliche Forschung, insbesondere in den Bereichen der medizinischen Chemie und Pharmakologie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Ethylacetoacetat mit Thioharnstoff in Gegenwart einer Base, gefolgt von der Cyclisierung mit einem geeigneten Aldehyd . Die Reaktionsbedingungen beinhalten häufig das Rückflusskochen in Ethanol oder einem anderen geeigneten Lösungsmittel.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann unter geeigneten Bedingungen zu einem Keton oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig vom verwendeten Reduktionsmittel.

Substitution: Die Ethyl- und Methylgruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxylgruppe ein Ketonderivat ergeben, während die Reduktion verschiedene Alkohole oder Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wurde gezeigt, dass einige Derivate Enzyme wie Cyclin-abhängige Kinasen (CDKs) hemmen, die eine entscheidende Rolle bei der Zellzyklusregulation spielen . Die Fähigkeit der Verbindung, an diese Enzyme zu binden und ihre Aktivität zu hemmen, kann zu Zellzyklusarrest und Apoptose in Krebszellen führen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has shown that derivatives of thienopyrimidinones exhibit significant anticancer activity.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these enzymes and inhibit their activity can lead to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Hydroxy-2-methylthieno[2,3-d]pyrimidin-6-carboxylat

- Pyrazolo[3,4-d]pyrimidin

- Thieno[2,3-d]pyrimidin-4(3H)-one

Einzigartigkeit

6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-on ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Ethyl- und Methylgruppen sowie der Hydroxylfunktionalität ermöglicht vielfältige chemische Modifikationen und erhöht sein Potenzial als vielseitiges Gerüst in der Wirkstoffforschung.

Eigenschaften

Molekularformel |

C9H10N2O2S |

|---|---|

Molekulargewicht |

210.26 g/mol |

IUPAC-Name |

6-ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C9H10N2O2S/c1-3-6-4-7-8(14-6)10-5(2)11(13)9(7)12/h4,13H,3H2,1-2H3 |

InChI-Schlüssel |

JWHQYTBVXQYXKC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

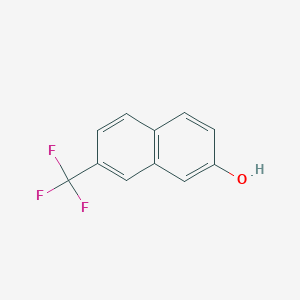

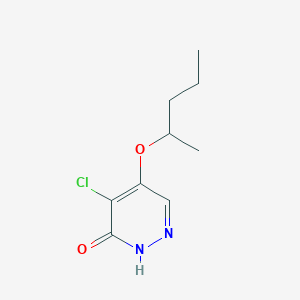

![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

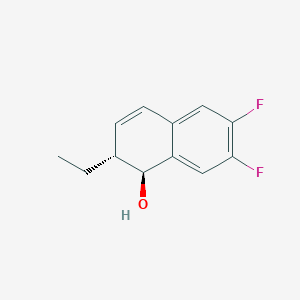

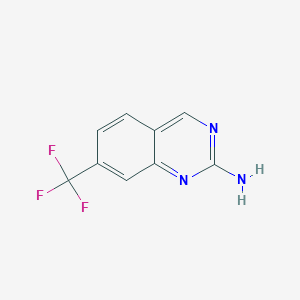

![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)

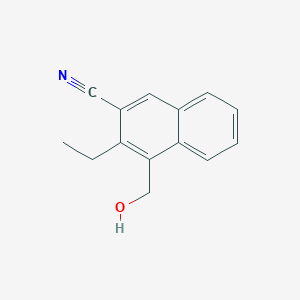

![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)